An In-depth Technical Guide to Pigment Red 21: Chemical Structure and Properties
An In-depth Technical Guide to Pigment Red 21: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 21 (C.I. 12300) is a synthetic organic monoazo pigment characterized by its vibrant yellowish-red hue.[1][2] It belongs to the family of Naphthol AS pigments, which are widely utilized in various industrial applications due to their strong color strength and good opacity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of Pigment Red 21, tailored for a scientific audience.
Chemical Structure and Identification
Pigment Red 21 is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[4] The molecule consists of a chlorinated benzene (B151609) ring linked to a substituted naphthalene (B1677914) system through an azo bridge (-N=N-).
Table 1: Chemical Identifiers of Pigment Red 21
| Identifier | Value |
| IUPAC Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[4] |
| CAS Number | 6410-26-0[2] |
| C.I. Name | Pigment Red 21[1] |
| C.I. Number | 12300[1][3] |
| Molecular Formula | C₂₃H₁₆ClN₃O₂[4] |
| Molecular Weight | 401.85 g/mol [4] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C(=C3C=CC=CC3=C2)N=NC4=CC=CC=C4Cl)O |
| InChI Key | XNANGTRPTFPPPE-UHFFFAOYSA-N |
Physicochemical and Fastness Properties
Pigment Red 21 presents as a red powder and is generally insoluble in water but soluble in some organic solvents.[5][6] Its properties make it suitable for applications requiring good light and heat stability.
Table 2: Physicochemical Properties of Pigment Red 21
| Property | Value | Source(s) |
| Appearance | Red powder | [7] |
| Melting Point | 241 °C | [1][8] |
| Density | 1.311 - 1.74 g/cm³ | [3][5] |
| Oil Absorption | 35-69 g/100g | [3][7][9] |
| pH Value | 6.0 - 8.0 | [7] |
| Heat Resistance | Up to 160 °C | [3][7] |
Table 3: Fastness Properties of Pigment Red 21 (Scale 1-8 for Light, 1-5 for others)
| Property | Rating | Source(s) |
| Light Fastness (Full Shade) | 5 - 7 | [2][3][7] |
| Water Resistance | 4 | [2][9] |
| Oil Resistance | 3 - 4 | [2][9] |
| Acid Resistance | 4 - 5 | [2][7][9] |
| Alkali Resistance | 4 - 5 | [2][7][9] |
| Alcohol Resistance | 4 | [7] |
| Ester Resistance | 3 | [7] |
| Benzene Resistance | 3 | [7] |
Experimental Protocols
Synthesis of Pigment Red 21
The synthesis of Pigment Red 21 is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.
Diagram of the Synthesis Pathway for Pigment Red 21:
Caption: Synthesis pathway of Pigment Red 21.
Experimental Protocol:
-
Diazotization of o-Chloroaniline:
-
In a reaction vessel, suspend o-chloroaniline (1 equivalent) in dilute hydrochloric acid (2.5 equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper.
-
-
Preparation of the Coupling Solution:
-
In a separate vessel, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) (1 equivalent) in a dilute aqueous solution of sodium hydroxide (B78521) at room temperature to form the sodium salt.
-
Cool the resulting solution to 5-10 °C.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.
-
Maintain the temperature below 10 °C and control the pH of the reaction mixture between 4.5 and 5.5 by adding a sodium acetate (B1210297) solution.
-
A red precipitate of Pigment Red 21 will form.
-
Continue stirring for 2-3 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitated pigment and wash thoroughly with cold water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at 60-70 °C.
-
The dried pigment can be further purified by recrystallization from a suitable organic solvent, such as toluene, to obtain orange-red acicular crystals.[1]
-
Characterization Methods
4.2.1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is responsible for the pigment's color.
-
Methodology:
-
Prepare a dilute solution of Pigment Red 21 in a suitable organic solvent (e.g., ethanol (B145695) or DMF).
-
Record the UV-Vis spectrum over a range of 300-800 nm using a double-beam spectrophotometer, with the pure solvent as a reference.
-
The spectrum is expected to show a strong absorption band in the visible region, characteristic of the extended π-conjugation of the azo chromophore.
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the Pigment Red 21 molecule.
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3400 cm⁻¹: O-H stretching vibration.
-
~3300 cm⁻¹: N-H stretching of the amide group.
-
~1670 cm⁻¹: C=O stretching of the amide I band.
-
~1590 cm⁻¹: N=N stretching of the azo group.
-
~1550 cm⁻¹: N-H bending of the amide II band.
-
~750 cm⁻¹: C-Cl stretching vibration.
-
-
Applications
Pigment Red 21 is primarily used in the coloration of a variety of materials. Its applications include:
-
Paints and Coatings: Used in industrial paints, water-based coatings, and decorative paints.[3][7][8]
-
Textile Printing: Suggested for textile printing applications.[2][10]
-
Other Applications: Also used in the coloring of soap products.[5]
Safety and Handling
While generally considered to have low toxicity, appropriate safety precautions should be taken when handling Pigment Red 21 powder.
-
Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water.
-
Studies indicate a low acute oral toxicity (LD50/oral/rat - ≥ 5000 mg/kg for a similar pigment).[11] However, prolonged exposure to the dust may cause respiratory irritation.[6]
This guide serves as a comprehensive technical resource on Pigment Red 21. For specific applications, it is recommended to consult the manufacturer's safety data sheet and conduct in-house testing to ensure suitability.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3 | W-100273 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Modification of C.I. Pigment Red 21 with Sepiolite and Lithopone in Its Preparation Process [ouci.dntb.gov.ua]
